molecular formula C18H22F5N5O B12232682 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B12232682
M. Wt: 419.4 g/mol
InChI Key: NNHYVABIICOKBI-UHFFFAOYSA-N
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Description

3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrimidine ring, the piperazine ring, and the pyrrolidinone ring. The key steps often include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Formation of the Piperazine Ring: This step may involve the cyclization of a suitable diamine.

    Formation of the Pyrrolidinone Ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the use of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies to understand its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, piperazine derivatives, and pyrrolidinone derivatives. Examples include:

    Pyrimidine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives.

    Piperazine Derivatives: Compounds such as 1-(2-pyrimidyl)piperazine.

    Pyrrolidinone Derivatives: Compounds such as N-(4-bromophenyl)pyrrolidin-2-one.

Uniqueness

What sets 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22F5N5O

Molecular Weight

419.4 g/mol

IUPAC Name

3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C18H22F5N5O/c19-15(20)12-9-14(25-16(24-12)11-1-2-11)27-7-5-26(6-8-27)13-3-4-28(17(13)29)10-18(21,22)23/h9,11,13,15H,1-8,10H2

InChI Key

NNHYVABIICOKBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4CCN(C4=O)CC(F)(F)F)C(F)F

Origin of Product

United States

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